molecular formula C12H15F3N2 B2716704 N-[4-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 401565-93-3

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B2716704
CAS No.: 401565-93-3
M. Wt: 244.261
InChI Key: BYQLBAFAFQPRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the condensation of piperidine derivatives with trifluoromethyl-substituted benzaldehydes, followed by reductive amination. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in a solvent like methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Uniqueness

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQLBAFAFQPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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